4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 942884-74-4
VCID: VC21378859
InChI: InChI=1S/C26H30N4O3/c1-33-21-10-8-9-20(16-21)29-17-19(15-24(29)31)26-27-22-11-4-5-12-23(22)30(26)18-25(32)28-13-6-2-3-7-14-28/h4-5,8-12,16,19H,2-3,6-7,13-15,17-18H2,1H3
SMILES: COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5g/mol

4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one

CAS No.: 942884-74-4

Cat. No.: VC21378859

Molecular Formula: C26H30N4O3

Molecular Weight: 446.5g/mol

* For research use only. Not for human or veterinary use.

4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one - 942884-74-4

Specification

CAS No. 942884-74-4
Molecular Formula C26H30N4O3
Molecular Weight 446.5g/mol
IUPAC Name 4-[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C26H30N4O3/c1-33-21-10-8-9-20(16-21)29-17-19(15-24(29)31)26-27-22-11-4-5-12-23(22)30(26)18-25(32)28-13-6-2-3-7-14-28/h4-5,8-12,16,19H,2-3,6-7,13-15,17-18H2,1H3
Standard InChI Key SBMKAUHOEPJKDG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5
Canonical SMILES COC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCCCC5

Introduction

The compound 4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic molecule featuring a benzimidazole core, a pyrrolidine ring, and an azepane moiety. This structure is characteristic of heterocyclic compounds known for their diverse biological activities, particularly in medicinal chemistry. The presence of multiple functional groups enhances its potential as a pharmacological agent.

Synthesis

The synthesis of this compound can be achieved through multi-step processes involving the reaction of azepane derivatives with benzimidazole moieties. The specific synthetic route may involve nucleophilic substitutions, reductions, or condensations, depending on the starting materials and desired intermediates.

Biological Activities

Preliminary studies suggest that this compound may exhibit significant biological activity, particularly as a potential therapeutic agent. It is hypothesized to act as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to its role in cell signaling pathways that regulate cell growth and division.

Data Table: Comparison of Related Compounds

CompoundCAS NumberMolecular WeightMolecular Formula
4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one955453-88-0446.5C26H30N4O3
4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one915188-76-0430.5C26H30N4O2
4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-oneN/AN/AN/A

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